5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid
Overview
Description
5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with an amide linkage to a phenylbutanoyl group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid typically involves the following steps:
Formation of the Amide Linkage: The initial step involves the reaction of 4-phenylbutanoic acid with an appropriate amine to form the amide linkage. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), typically under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.
Scientific Research Applications
5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polyesters and polyamides, due to its structural rigidity and thermal stability
Mechanism of Action
The mechanism of action of 5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: Benzene-1,3-dicarboxylic acid, used in the production of PET resins and high-performance polymers.
Phthalic Acid: Benzene-1,2-dicarboxylic acid, used in the manufacture of plasticizers and dyes.
Terephthalic Acid: Benzene-1,4-dicarboxylic acid, a key precursor in the production of polyester fibers and resins.
Uniqueness
5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid is unique due to its specific amide linkage and phenylbutanoyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
5-(4-phenylbutanoylamino)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-16(8-4-7-12-5-2-1-3-6-12)19-15-10-13(17(21)22)9-14(11-15)18(23)24/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZIBPHMBBMRRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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